molecular formula C18H22N2O B12406611 2-Hydroxy Desipramine-d6

2-Hydroxy Desipramine-d6

Cat. No.: B12406611
M. Wt: 288.4 g/mol
InChI Key: NVJBOLMRGMDGLD-NPUHHBJXSA-N
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Description

2-Hydroxy Desipramine-d6 is a deuterium-labeled analogue of 2-Hydroxy Desipramine, which is a metabolite of Desipramine. Desipramine is a tricyclic antidepressant (TCA) used primarily in the treatment of depression. The deuterium labeling in this compound makes it useful in various scientific research applications, particularly in the study of metabolic pathways and pharmacokinetics.

Preparation Methods

The preparation of 2-Hydroxy Desipramine-d6 involves the synthesis of Desipramine followed by its hydroxylation and subsequent deuterium labeling. The synthetic route typically includes:

    Synthesis of Desipramine: Desipramine is synthesized through a series of chemical reactions starting from iminodibenzyl derivatives.

    Hydroxylation: Desipramine undergoes hydroxylation to form 2-Hydroxy Desipramine.

    Deuterium Labeling: The hydroxylated compound is then labeled with deuterium to produce this compound

Chemical Reactions Analysis

2-Hydroxy Desipramine-d6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify the hydroxyl group.

    Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Hydroxy Desipramine-d6 is widely used in scientific research, including:

    Chemistry: It serves as a chemical reference for qualitative and quantitative analysis.

    Biology: The compound is used to study metabolic pathways and enzyme interactions.

    Medicine: It helps in understanding the pharmacokinetics and pharmacodynamics of Desipramine.

    Industry: The compound is used in the development of new pharmaceuticals and in the study of drug interactions

Mechanism of Action

The mechanism of action of 2-Hydroxy Desipramine-d6 is similar to that of Desipramine. It primarily inhibits the reuptake of norepinephrine and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This action is believed to contribute to its antidepressant effects. The compound also interacts with various receptors, including histamine-H1, α1-adrenergic, and muscarinic receptors, which accounts for its sedative, hypotensive, and anticholinergic effects .

Comparison with Similar Compounds

2-Hydroxy Desipramine-d6 can be compared with other similar compounds such as:

    2-Hydroxy Desipramine: The non-deuterated analogue, which has similar pharmacological properties but different metabolic stability.

    2-Hydroxy Desipramine Glucuronide: A glucuronidated metabolite of 2-Hydroxy Desipramine, which is more water-soluble and excreted in urine.

    Desipramine: The parent compound, which is widely used as an antidepressant.

This compound is unique due to its deuterium labeling, which provides advantages in tracing and studying metabolic pathways without altering the compound’s pharmacological properties.

Properties

Molecular Formula

C18H22N2O

Molecular Weight

288.4 g/mol

IUPAC Name

11-[1,1,2,2,3,3-hexadeuterio-3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol

InChI

InChI=1S/C18H22N2O/c1-19-11-4-12-20-17-6-3-2-5-14(17)7-8-15-13-16(21)9-10-18(15)20/h2-3,5-6,9-10,13,19,21H,4,7-8,11-12H2,1H3/i4D2,11D2,12D2

InChI Key

NVJBOLMRGMDGLD-NPUHHBJXSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])NC)C([2H])([2H])N1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O

Canonical SMILES

CNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O

Origin of Product

United States

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